molecular formula C10H10F6N2O B12928001 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Cat. No.: B12928001
M. Wt: 288.19 g/mol
InChI Key: VIJFSJXNYGIJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a tetrahydropyran group and two trifluoromethyl groups

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H10F6N2O

Molecular Weight

288.19 g/mol

IUPAC Name

1-(oxan-2-yl)-3,5-bis(trifluoromethyl)pyrazole

InChI

InChI=1S/C10H10F6N2O/c11-9(12,13)6-5-7(10(14,15)16)18(17-6)8-3-1-2-4-19-8/h5,8H,1-4H2

InChI Key

VIJFSJXNYGIJMP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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